molecular formula C20H14ClF3N2O4S2 B11053160 Methyl 6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

Methyl 6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B11053160
M. Wt: 502.9 g/mol
InChI Key: JPRSGBUMLVNHOA-UHFFFAOYSA-N
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Description

METHYL 6-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a benzothiophene core. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of functional groups such as chloroaniline, trifluoroacetyl, and benzothiophene makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzothiophene core. The key steps include:

    Formation of the Benzothiophene Core: This is usually achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Chloroaniline Group: This step involves the reaction of the benzothiophene core with 4-chloroaniline under specific conditions to form the desired anilino derivative.

    Attachment of the Trifluoroacetyl Group: This is typically done using trifluoroacetic anhydride in the presence of a base to introduce the trifluoroacetyl group.

    Final Coupling and Methylation: The final step involves coupling the intermediate with methylating agents to form the complete compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups to form alcohols.

    Substitution: The chloroaniline group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

METHYL 6-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of METHYL 6-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The trifluoroacetyl group is known to enhance binding affinity, while the benzothiophene core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 6-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-5-CYANO-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBOXYLATE
  • 2-{[5-[(4-CHLOROANILINO)METHYL]-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE

Uniqueness

METHYL 6-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroacetyl group, in particular, enhances its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C20H14ClF3N2O4S2

Molecular Weight

502.9 g/mol

IUPAC Name

methyl 6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-3-[(2,2,2-trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C20H14ClF3N2O4S2/c1-30-18(28)17-16(26-19(29)20(22,23)24)13-7-6-12(8-14(13)32-17)31-9-15(27)25-11-4-2-10(21)3-5-11/h2-8H,9H2,1H3,(H,25,27)(H,26,29)

InChI Key

JPRSGBUMLVNHOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Cl)NC(=O)C(F)(F)F

Origin of Product

United States

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